3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a fluorinated pyrimidine and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination, which couples an aryl halide with an amine in the presence of a palladium catalyst . Another method involves the reductive amination of a carbonyl compound with an amine, using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their enzyme inhibitory properties.
Piperazine derivatives: Compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate also feature a piperazine ring and are used in various pharmaceutical applications.
Uniqueness
3-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated pyrimidine ring enhances its stability and reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13-16(19)17(21-12-20-13)23-7-9-24(10-8-23)18(25)14-5-4-6-15(11-14)22(2)3/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBJXOJIECKYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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